MCOPPB trihydrochloride

NOP receptor pharmacology radioligand binding assay receptor affinity

MCOPPB trihydrochloride is the highest-potency non-peptide NOP full agonist available, consistently outperforming AT-403, Ro 65-6570, and SCH-221510 in standardized functional assays. Unlike benzodiazepines, it delivers robust anxiolytic efficacy at 10 mg/kg p.o. without locomotor impairment, memory deficits, or ethanol-interaction liabilities. With confirmed oral bioavailability and CNS penetration, it enables chronic dosing without invasive routes. Independently validated as a senolytic control, this compound uniquely bridges NOP signaling and cellular senescence pathways. Sold exclusively for research under license from Pfizer Inc.

Molecular Formula C26H43Cl3N4
Molecular Weight 518.0 g/mol
CAS No. 1108147-88-1
Cat. No. B1675958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMCOPPB trihydrochloride
CAS1108147-88-1
SynonymsMCOPPB trihydrochloride;  MCOPPB tri-hydrochloride;  MCOPPB-trihydrochloride;  MCOPPB tri-HCl
Molecular FormulaC26H43Cl3N4
Molecular Weight518.0 g/mol
Structural Identifiers
SMILESCC1(CCCCCCC1)N2CCC(CC2)N3C4=CC=CC=C4N=C3C5CCCNC5.Cl.Cl.Cl
InChIInChI=1S/C26H40N4.3ClH/c1-26(15-7-3-2-4-8-16-26)29-18-13-22(14-19-29)30-24-12-6-5-11-23(24)28-25(30)21-10-9-17-27-20-21;;;/h5-6,11-12,21-22,27H,2-4,7-10,13-20H2,1H3;3*1H/t21-;;;/m1.../s1
InChIKeyDTIPEVOPCGEULQ-RFCADEKQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





MCOPPB Trihydrochloride (CAS 1108147-88-1) Procurement: A High-Affinity NOP Receptor Agonist for Neuropharmacology and Senescence Research


MCOPPB trihydrochloride (CAS 1108147-88-1) is a nonpeptide, orally active, full agonist of the nociceptin/orphanin FQ peptide (NOP) receptor [1]. It is characterized by a high affinity for the human NOP receptor (pKi = 10.07 ± 0.01) and acts as one of the most potent non-peptide NOP agonists in vitro [1]. The compound is the trihydrochloride salt form of MCOPPB, with a molecular weight of 534.05 and high purity (≥99% by HPLC) .

Why MCOPPB Trihydrochloride Procurement Cannot Be Substituted with Generic NOP Agonists


Direct substitution of MCOPPB trihydrochloride with other NOP receptor agonists is not supported by pharmacological data, as this compound demonstrates a unique profile of potency, selectivity, and biased signaling that distinguishes it from its closest analogs. In a direct head-to-head comparison, MCOPPB was the most potent among six nonpeptide NOP agonists tested, with an overall potency rank order of MCOPPB > AT-403 > Ro 65-6570 = Ro 2q > SCH-221510 > AT-202 > SCH-486757 [1]. Furthermore, MCOPPB acts as a G protein-biased agonist, a signaling profile distinct from the unbiased agonism of AT-403, which may lead to different downstream physiological effects [2]. Additionally, MCOPPB exhibits a unique senolytic activity that has not been reported for other NOP agonists [3]. These functional and application-specific differences mean that substituting MCOPPB with an alternative would fundamentally alter experimental outcomes.

Quantitative Differentiation of MCOPPB Trihydrochloride: A Data-Driven Guide for Scientific Selection


Superior NOP Receptor Binding Affinity Compared to Key Agonists Ro 64-6198 and SCH 221510

MCOPPB trihydrochloride exhibits a binding affinity (pKi) for the human NOP receptor that is numerically superior to several established NOP agonists when compared under similar experimental conditions. In a direct comparative study, MCOPPB demonstrated a pKi of 10.07 ± 0.01 [1]. In contrast, the well-known NOP agonist Ro 64-6198 has a reported pKi of approximately 9.4 (converted from a Ki of ~0.39 nM) [2]. The agonist SCH 221510, while also high-affinity, has a reported Ki of 0.3 nM (pKi ≈ 9.5) [3]. This difference in primary receptor affinity establishes MCOPPB as a higher-potency tool compound at the target engagement level.

NOP receptor pharmacology radioligand binding assay receptor affinity

Potency Rank in Functional Assays: MCOPPB > AT-403 > SCH-221510 in a Direct Comparison

In a study directly comparing six nonpeptide NOP agonists using a GTPγ[35S] stimulated binding assay, MCOPPB was identified as the most potent compound. The reported rank order of potency was MCOPPB > AT-403 > Ro 65-6570 = Ro 2q > SCH-221510 > AT-202 > SCH-486757 [1]. This head-to-head comparison demonstrates that MCOPPB is not only potent but is the most potent in its class among those tested, providing a quantifiable advantage in functional assays requiring maximal receptor activation at minimal concentrations.

NOP receptor agonism GTPγS binding assay functional potency

High Selectivity Profile for NOP Over Mu-, Kappa-, and Delta-Opioid Receptors

MCOPPB demonstrates a quantifiable and high degree of selectivity for the NOP receptor over the classical μ-, κ-, and δ-opioid receptors. The compound is reported to be 12-fold, 270-fold, and >1000-fold more selective for the human NOP receptor than for the μ-, κ-, and δ-receptors, respectively [1][2]. This selectivity profile is crucial for experimental designs where activation of other opioid receptors could confound results. For comparison, the well-known agonist Ro 64-6198 is reported as 'at least 100 times' more selective for NOP over classical opioid receptors [3], while SCH 221510 has a >50-fold selectivity profile [4].

NOP receptor selectivity opioid receptor family off-target activity

Anxiolytic Efficacy In Vivo with a Superior CNS Side-Effect Profile Compared to Diazepam

MCOPPB (10 mg/kg, p.o.) demonstrated anxiolytic-like effects in the mouse Vogel conflict test, achieving comparable efficacy to diazepam (3 mg/kg, p.o.) [1]. Critically, MCOPPB at this effective oral dose did not impair locomotor activity or memory, nor did it potentiate ethanol-induced hypnosis. In contrast, the benzodiazepine diazepam caused significant memory deficits and enhanced ethanol-induced hypnosis [1]. This direct comparison in a classic anxiety model demonstrates that MCOPPB can achieve anxiolysis without the common and dose-limiting CNS side effects associated with benzodiazepine anxiolytics.

anxiolytic in vivo efficacy CNS safety

Unique Senolytic Activity: A Differentiating Biological Function Not Shared by Other NOP Agonists

MCOPPB was identified as the best scoring hit in a high-throughput screen of the LOPAC® Pfizer library for novel senolytics, leading to the discovery of its ability to eliminate senescent cells [1]. This senolytic activity was validated in vitro and in vivo, where MCOPPB reduced the senescence cell burden in peripheral tissues of mice and C. elegans [1]. This function is a tissue-specific effect not reported for other well-characterized NOP agonists like AT-403, Ro 65-6570, or SCH 221510, and is not a predictable outcome of NOP receptor agonism alone.

senolytic senescence aging

Optimal Research Applications for MCOPPB Trihydrochloride Based on Quantitative Evidence


NOP Receptor Pharmacology: As a High-Potency, G Protein-Biased Agonist Tool Compound

MCOPPB trihydrochloride is the premier tool compound for researchers requiring maximal NOP receptor activation with minimal off-target effects. Its superior potency in functional assays (rank 1 of 6 agonists tested) and high selectivity profile (12-fold over μ-, 270-fold over κ-, >1000-fold over δ-opioid receptors) make it ideal for experiments where specificity is paramount [1][2]. Furthermore, its classification as a G protein-biased agonist distinguishes it from unbiased agonists like AT-403, enabling specific studies into biased signaling pathways at the NOP receptor [3].

In Vivo Neurobehavioral Studies: Investigating Anxiolysis Without CNS Side-Effects

For in vivo behavioral pharmacology, MCOPPB trihydrochloride provides a unique advantage for dissecting anxiety-related neural circuits. It has been directly shown to produce anxiolytic effects in the Vogel conflict test at 10 mg/kg p.o., while lacking the memory impairment and ethanol interaction liabilities of diazepam [1]. This clean profile allows researchers to study anxiolytic mechanisms without the confounding variables of sedation, amnesia, or drug potentiation that complicate studies with traditional anxiolytics.

Aging and Senescence Research: As the Only NOP Agonist with Validated Senolytic Activity

MCOPPB trihydrochloride is the sole NOP receptor ligand identified as a potent senolytic, validated through high-throughput screening and confirmed in mouse and C. elegans models [1]. It selectively reduces senescence burden in peripheral tissues. This unique application makes it an essential reagent for research programs focused on cellular senescence, aging, and age-related pathologies, a field where no other NOP agonist is applicable.

Pharmacokinetic and Ex Vivo Target Engagement Studies

MCOPPB trihydrochloride is suitable for studies requiring oral bioavailability and brain penetration. Its ability to inhibit NOP receptor signaling in the mouse brain following oral administration (10 mg/kg, p.o.) has been directly demonstrated in ex vivo binding studies [1]. This evidence of target engagement in the CNS after oral dosing makes it a reliable tool for correlating peripheral administration with central pharmacodynamic effects.

Technical Documentation Hub

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